Chemical structure and properties of 3,3-Difluoro-2-oxopent-4-enoic acid
Chemical structure and properties of 3,3-Difluoro-2-oxopent-4-enoic acid
The following technical guide details the structural characteristics, synthetic methodology, and biological utility of 3,3-Difluoro-2-oxopent-4-enoic acid , a specialized fluorinated scaffold used primarily in the development of covalent protease inhibitors (e.g., for Hepatitis C Virus).
Executive Summary
3,3-Difluoro-2-oxopent-4-enoic acid (CAS: 1535214-59-5) is a highly functionalized fluorinated building block characterized by an
Due to this high electrophilicity, the compound exists in a dynamic equilibrium with its hydrate (gem-diol) form in aqueous environments, a critical factor for formulation and bioassay interpretation.
Structural Analysis & Physicochemical Properties
The Gem-Difluoro Effect
The core feature of this molecule is the
-
LUMO Lowering: The
group pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack. -
pKa Modulation: The acidity of the carboxylic acid (C1) is significantly increased compared to non-fluorinated analogues, likely dropping the pKa to the 1.5–2.5 range.
Hydration Equilibrium (The Gem-Diol Trap)
Unlike typical ketones,
Equilibrium Constant (
For this scaffold, the equilibrium lies heavily toward the gem-diol. Researchers must be aware that commercial supplies are typically the hydrate form (e.g., CAS 2757731-71-6), and analytical spectra (NMR) will reflect the
Data Summary Table
| Property | Value / Description |
| IUPAC Name | 3,3-Difluoro-2-oxopent-4-enoic acid |
| Molecular Formula | |
| Molecular Weight | 150.08 g/mol (Anhydrous) |
| CAS Number | 1535214-59-5 (Anhydrous) / 2757731-71-6 (Hydrate) |
| Physical State | Hygroscopic solid / Oil (often supplied as hydrate) |
| Solubility | Soluble in DMSO, MeOH, Water (reacts to form hydrate) |
| Key Reactivity | Reversible covalent binding (Serine/Cysteine trap) |
Synthetic Methodology
The synthesis of 3,3-difluoro-2-oxopent-4-enoic acid is non-trivial due to the volatility of fluorinated intermediates and the instability of the free acid. The most robust route involves the Barbier-type addition of a fluorinated allylic halide to an oxalate ester, followed by controlled hydrolysis.
Retrosynthetic Analysis
-
Disconnection: C2–C3 bond.
-
Synthons: Diethyl oxalate (Electrophile) + 3,3-difluoroallyl anion equivalent (Nucleophile).
-
Reagent: 3-Bromo-3,3-difluoropropene (or 3-bromo-3,3-difluoroprop-1-ene).
Detailed Protocol: The Zinc-Mediated Addition
This protocol describes the synthesis of the ethyl ester precursor (Ethyl 3,3-difluoro-2-oxopent-4-enoate), followed by hydrolysis.
Step 1: Synthesis of Ethyl 3,3-difluoro-2-oxopent-4-enoate
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Activation: Add Zinc dust (1.5 equiv) and anhydrous THF. Activate Zn with TMSCl (
). -
Reagent A: Add Diethyl oxalate (1.2 equiv) to the suspension.
-
Addition: Dropwise add 3-bromo-3,3-difluoropropene (1.0 equiv) in THF. Note: The reaction is exothermic; maintain temperature at 0–10°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. The formation of the organozinc intermediate facilitates the attack on one ester group of the oxalate.
-
Workup: Quench with
. Extract with . Wash with brine, dry over , and concentrate. -
Purification: Vacuum distillation is preferred over silica chromatography due to hydrate formation on silica.
Step 2: Hydrolysis to the Free Acid
-
Dissolve the ester in a THF/Water (1:1) mixture.
-
Add LiOH (1.1 equiv) at 0°C. Caution: Excess base or heat can cause decomposition or polymerization of the terminal alkene.
-
Monitor by TLC/LC-MS. Upon completion, acidify carefully to pH 2 with
. -
Extract immediately into EtOAc and concentrate to yield the hydrate form of the acid.
Synthesis Workflow Diagram
Caption: Barbier-type synthesis route utilizing zinc-mediated coupling of fluorinated allyl bromide with diethyl oxalate.
Reactivity & Biological Mechanism
The "Warhead" Mechanism
In drug discovery, this scaffold is a transition-state mimic . It is particularly effective against serine proteases (e.g., HCV NS3/4A protease).
-
Recognition: The peptide backbone (if attached to the acid/amine) positions the molecule in the active site.
-
Attack: The catalytic serine hydroxyl attacks the C2 ketone.
-
Stabilization: The adjacent
group stabilizes the developing negative charge on the oxygen (oxyanion hole), forming a stable, reversible hemiketal adduct. This mimics the tetrahedral transition state of peptide bond hydrolysis.
Hydration vs. Inhibition
The high affinity for water (hydration) competes with the enzyme active site. However, the enzyme environment often strips the water molecule to reveal the reactive ketone, or the gem-diol itself acts as a transition state analog.
Mechanism of Action Diagram
Caption: Competitive equilibrium between aqueous hydration and covalent enzyme inhibition.
Safety & Handling
-
Acidity: The compound is a strong organic acid. Handle with acid-resistant gloves.
-
Fluoride Release: Under strongly basic conditions or high heat,
-elimination of fluoride may occur, generating toxic HF or fluoride salts. Avoid glass containers for long-term storage of basic solutions; use PTFE (Teflon). -
Stability: Store at -20°C under inert atmosphere (Argon/Nitrogen). The terminal alkene is prone to polymerization if not stabilized.
References
-
World Intellectual Property Organization (WIPO). (2014). Inhibitors of Hepatitis C Virus. Patent WO2014008285A1. Link
-
Percy, J. M., et al. (2005). Building Block Approaches to Aliphatic Organofluorine Compounds. Journal of Fluorine Chemistry. Link
-
CymitQuimica. (2024). Product Data Sheet: 3,3-Difluoro-2-oxopent-4-enoic acid hydrate. Link
-
Baidya, M., et al. (2018).[2] Synthesis of Fluorinated
-Amino Ketones via Gem-Difluoro-Enolates. Organic Letters. Link
